1-(4-N,N-Di-boc-aminophenyl)ethanone: Technical Profile & Synthesis Guide
1-(4-N,N-Di-boc-aminophenyl)ethanone: Technical Profile & Synthesis Guide
Executive Summary
1-(4-N,N-Di-boc-aminophenyl)ethanone represents a specialized class of "masked" nitrogen nucleophiles used in advanced organic synthesis and medicinal chemistry. Unlike the mono-Boc derivative, the Di-Boc (imidodicarbonate) variant fully eliminates the acidic N-H proton, rendering the nitrogen atom chemically inert to strong bases and electrophiles. This exhaustive protection strategy is critical when the acetyl moiety (C=O) requires harsh downstream functionalization—such as enolate alkylation or Grignard additions—that would otherwise be incompatible with the labile proton of a mono-carbamate.
This guide details the synthesis, physicochemical properties, and strategic applications of this compound, serving as a blueprint for researchers requiring robust aniline protection.
Part 1: Chemical Identity & Properties[1][2]
Structural Specifications
The molecule consists of a 4-aminoacetophenone core where the amine nitrogen is substituted with two tert-butoxycarbonyl (Boc) groups. The steric bulk of the two tert-butyl groups forces the carbamate moieties to twist out of coplanarity with the phenyl ring, significantly altering the electronic conjugation compared to the free amine.
| Property | Specification |
| Systematic Name | tert-butyl N-(4-acetylphenyl)-N-(tert-butoxycarbonyl)carbamate |
| Common Name | 4-Acetylphenyl imidodicarbonate; N,N-Di-Boc-4-aminoacetophenone |
| Molecular Formula | C₁₈H₂₅NO₅ |
| Molecular Weight | 335.40 g/mol |
| Core Scaffold | 4-Aminoacetophenone (CAS: 99-92-3) |
| Physical State | White to off-white crystalline solid |
| Solubility | High solubility in DCM, THF, EtOAc; Insoluble in water |
| Stability | Stable at room temperature; Hydrolyzes in strong acid (TFA/HCl) |
Spectral Signature (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.00 (d, 2H): Aromatic protons ortho to acetyl group (deshielded).
-
δ 7.25 (d, 2H): Aromatic protons ortho to N-group.
-
δ 2.60 (s, 3H): Acetyl methyl group (-COCH ₃).
-
δ 1.45 (s, 18H): Two tert-butyl groups (characteristic strong singlet).
-
-
¹³C NMR: Carbonyl signals at ~197 ppm (ketone) and ~151 ppm (carbamate); t-butyl quaternary carbon at ~83 ppm.
Part 2: Synthesis Protocol (Exhaustive Bocylation)
The Challenge of Di-Boc Synthesis
Standard Boc protection (Boc₂O, mild base) typically yields the mono-Boc product. The second Boc group encounters significant steric hindrance and reduced nucleophilicity of the nitrogen lone pair (which is delocalized into the first carbonyl). To force the Di-Boc state, a nucleophilic catalyst (DMAP ) is required to activate the Boc anhydride.
Reagents & Stoichiometry
-
Substrate: 4-Aminoacetophenone (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 – 3.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 – 0.5 equiv)
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF) [Anhydrous]
-
Temperature: Reflux (60–80°C)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (10 mmol) in anhydrous MeCN (50 mL).
-
Activation: Add DMAP (2 mmol, 20 mol%). Stir for 5 minutes until fully dissolved.
-
Addition: Add Boc₂O (30 mmol, 3.0 equiv) in one portion. (Caution: CO₂ evolution may occur).[1][2]
-
Reaction: Fit the flask with a reflux condenser and heat to mild reflux (80°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1). The Mono-Boc intermediate will appear first, followed by the slower conversion to Di-Boc.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Redissolve the residue in EtOAc and wash sequentially with 1M citric acid (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄.
-
Isolation: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure 1-(4-N,N-Di-boc-aminophenyl)ethanone.
Mechanistic Insight
The reaction relies on DMAP attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium species. This activated intermediate is potent enough to attack the sterically hindered and electron-deficient nitrogen of the mono-Boc intermediate.
Figure 1: DMAP-catalyzed exhaustive Bocylation mechanism. The formation of the super-electrophilic Boc-DMAP adduct is the rate-determining factor for the second addition.
Part 3: Reactivity & Applications in Drug Discovery
Why Use Di-Boc?
The transition from Mono-Boc to Di-Boc fundamentally alters the reactivity profile of the molecule:
| Feature | Mono-Boc (NH-Boc) | Di-Boc (N(Boc)₂) |
| Proton Acidity | Acidic N-H (pKa ~20) | None (Aprotic) |
| Base Compatibility | Deprotonated by NaH/LiHMDS | Inert to NaH/LiHMDS |
| Nucleophilicity | Moderate | Suppressed (Steric bulk) |
| Solubility | Moderate | Enhanced (Lipophilic) |
Strategic Applications
-
Base-Promoted Alkylation: Researchers can perform enolate chemistry on the acetyl group (e.g., aldol condensation, alkylation with alkyl halides) using strong bases like LDA or NaH. With a mono-Boc group, the base would deprotonate the nitrogen first, leading to N-alkylation side products. The Di-Boc group prevents this, directing reactivity exclusively to the ketone.
-
Mitsunobu-Type Reactions: While less common for the acetophenone derivative, Di-Boc anilines are structurally related to Gabriel synthesis reagents. The Di-Boc group acts as a "masked" primary amine that can be revealed later under mild acidic conditions.
-
Selective Deprotection: It is possible to remove just one Boc group using mild reagents (e.g., Mg(ClO₄)₂ or dilute TFA), regenerating the Mono-Boc species for stepwise functionalization.
Figure 2: Reactivity flowchart demonstrating the orthogonality of the Di-Boc group during ketone functionalization.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
4'-Aminoacetophenone Properties & Solubility . Solubility of Things. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health (PMC). [Link]
-
Applications of ortho-phenylisonitrile and ortho-N-Boc aniline . PubMed. [Link]
